molecular formula C21H26O3 B1670853 Docebenone CAS No. 80809-81-0

Docebenone

Cat. No. B1670853
CAS RN: 80809-81-0
M. Wt: 326.4 g/mol
InChI Key: WDEABJKSGGRCQA-UHFFFAOYSA-N
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Description

Docebenone, also known as AA-861, is a potent, selective, and orally active 5-lipoxygenase (5-LO) inhibitor . It is used for research purposes .


Molecular Structure Analysis

Docebenone has a molecular formula of C21H26O3 . Its structure includes a benzoquinone moiety and a 12-hydroxydodeca-5,10-diyn-1-yl group . The molecular weight is 326.43 .


Physical And Chemical Properties Analysis

Docebenone has a molecular weight of 326.43 and a molecular formula of C21H26O3 . It appears as a solid, light yellow to yellow substance .

Scientific Research Applications

Neuroprotection and Cognitive Enhancement

Idebenone, a synthetic analogue of coenzyme Q10, demonstrates significant neuroprotective properties through its antioxidant mechanism, facilitating the protection of neuronal cells from oxidative stress. Studies have indicated that idebenone enhances cognitive functions and has potential therapeutic benefits in conditions like Alzheimer's disease and age-related cognitive disorders. It appears to correct neurotransmitter defects, diminish nerve cell damage due to ischemia, and facilitate memory and learning, showing promise in mild to moderate cognitive decline (Gillis, Benfield, & McTavish, 1994).

Treatment of Neurodegenerative Diseases

Idebenone's application extends to the treatment of neurodegenerative diseases such as Friedreich's ataxia and Huntington's disease. Clinical studies underscore its ability to support mitochondrial function, thereby aiding in the management of symptoms associated with these conditions. For instance, idebenone showed a mild to moderate improvement in functional status among patients with Friedreich's ataxia, suggesting its role in supporting mitochondrial ATP production and acting as an electron carrier (Meier & Buyse, 2009).

Ophthalmological Applications

Idebenone has been recognized for its effectiveness in treating visual impairment in patients with Leber's hereditary optic neuropathy (LHON), a genetic mitochondrial disease causing rapid and progressive vision loss. By acting as a mitochondrial electron carrier and overcoming mitochondrial complex I respiratory chain deficiency, idebenone helps in restoring cellular energy production and re-activating inactive retinal ganglion cells. This mechanism promotes vision recovery and prevents further vision loss in patients with LHON (K. Lyseng-Williamson, 2016).

Antioxidant and Cytoprotective Effects

Idebenone exhibits potent antioxidant properties, offering cytoprotective effects against oxidative stress-induced damage in human retinal pigment epithelial cells. This property is crucial for treating retinal epitheliopathies associated with mitochondrial dysfunction, where idebenone modulates the intrinsic mitochondrial pathway of apoptosis, thereby protecting the retinal pigment epithelium from oxidative damage (Clementi et al., 2022).

Modulation of Microglial Polarization

In the context of neuroinflammation, particularly in Parkinson's disease, idebenone demonstrates the ability to modulate microglial polarization. By attenuating the production of pro-inflammatory factors and promoting a phenotypic switch from the M1 (pro-inflammatory) state to the M2 (anti-inflammatory) state, idebenone contributes to reducing neuroinflammation. This modulation is mediated through the inhibition of the MAPK and NF-κB signaling pathways, highlighting its potential as a therapeutic agent in managing Parkinson's disease-related neuroinflammation (Yan et al., 2019).

Safety And Hazards

Docebenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid inhalation and contact with eyes and skin . In case of contact, immediate medical attention is recommended .

properties

IUPAC Name

2-(12-hydroxydodeca-5,10-diynyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-16-17(2)21(24)19(18(3)20(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEABJKSGGRCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045125
Record name Docebenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Docebenone

CAS RN

80809-81-0
Record name Docebenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80809-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Docebenone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080809810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Docebenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AA-861
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOCEBENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XRX3BD53M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
CA Cosenza - Transplantation, 1993 - Springer
… post-transplant administration of SC docebenone [AA-861; … ) B4 levels were suppressed in docebenone-. compared with … the livers of rats given docebenone showed some rejection; …
Number of citations: 0 link.springer.com
J LI, C Liu, W Deng, C Liu - Cancer Research and Clinic, 2011 - pesquisa.bvsalud.org
Objective To investigate the effects of cyclooxygenase-2 (COX-2) selective inhibitor combined with 5-lipoxygenase (5-LOX) inhibitor docebenone (AA861) on cell proliferation and …
Number of citations: 1 pesquisa.bvsalud.org
I Morton, IK Morton, JM Hall, J Hall - 1999 - books.google.com
This dictionary provides a convenient personal reference source, intended to complement more encyclopaedic works. First, there is an alphabetic, fully cross-indexed listing of …
Number of citations: 83 books.google.com
A Balkan, B Berk - … Medicinal Chemistry-Anti-Inflammatory & Anti …, 2003 - ingentaconnect.com
… Another agent, docebenone produced no change in bronchial responsiveness to acetylcholine in patients with asthma [83] but was also later shown to have very poor oral …
Number of citations: 5 www.ingentaconnect.com
E Pontiki, D Hadjipavlou-Litina - Current Medicinal Chemistry …, 2004 - ingentaconnect.com
… Therefore, this class of drug has not been developed further except some compounds such as lonapalene and docebenone, which display clinical efficacy for psoriasis and arthritis by …
Number of citations: 14 www.ingentaconnect.com
L Mastalerz, M Sanak… - … Medicinal Chemistry-Anti …, 2004 - ingentaconnect.com
Cysteinyl leukotrienes (cys-LTs) have emerged as important mediators of inflammation. Interest in these molecules have been amplified by recent introduction of the drugs which can …
Number of citations: 6 www.ingentaconnect.com
P Farhadi, R Yarani, S Dokaneheifard… - Tumor …, 2020 - journals.sagepub.com
… There are several interesting studies reporting the effect of Docebenone (AA861) to be useful in cancer therapy. The 5-LOX inhibitor with powerful effect in 7,12-dimethylbenz[a]…
Number of citations: 54 journals.sagepub.com
HS Sun, FD Horgen, D Romo, KG Hull… - Acta Pharmacologica …, 2020 - nature.com
Ion channels are the third largest class of targets for therapeutic drugs. The pharmacology of ion channels is an important research area for identifying new treatment options for human …
Number of citations: 12 www.nature.com
RD SJ, P Kumar B - Current Computer-Aided Drug Design, 2020 - ingentaconnect.com
Background: Balaguluchyadi kashayam, a polyherbal Ayurvedic decoction prepared from Sidacordifolia L., Tinospora cordifolia (Willd.) Miers, and Cedrusdeodara (Roxb. ex D.Don) G.…
Number of citations: 6 www.ingentaconnect.com
C Scarpellini, G Klejborowska, C Lanthier… - Trends in …, 2023 - cell.com
Ferroptosis is an iron-catalysed form of regulated cell death, which is critically dependent on phospholipid peroxidation of cellular membranes. Ferrostatin 1 was one of the first synthetic …
Number of citations: 1 www.cell.com

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